
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound that features a cinnamamide moiety linked to a 1,2,3-triazole ring through an ethyl chain
Mechanism of Action
Target of Action
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the wide range of potential interactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to a series of biochemical reactions . The compound’s triazole moiety actively contributes to binding to the active site of enzymes .
Biochemical Pathways
This compound affects various biochemical pathways. The exact pathways and their downstream effects are subject to ongoing research. It is known that the compound’s triazole moiety plays a significant role in these interactions .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and depend on various factors. These factors can influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific targets and pathways it interacts with. These effects can include changes in enzyme activity, alterations in cellular signaling, and other biochemical changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and other conditions .
Biochemical Analysis
Biochemical Properties
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and cell division . The cinnamamide group may also contribute to these interactions by providing additional binding sites or influencing the compound’s overall conformation.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell proliferation and survival pathways, leading to reduced cell growth and increased apoptosis . Additionally, this compound can alter gene expression by affecting transcription factors or epigenetic modifiers, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, which may be essential for its biological activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Furthermore, it may activate or inhibit transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to the gradual degradation of the compound, potentially reducing its efficacy and altering its effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anticancer activity without significant toxicity . At higher doses, the compound may cause adverse effects, including toxicity to vital organs or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole ring via a “click” chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The ethyl chain is then introduced through an alkylation reaction, followed by the attachment of the cinnamamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the subsequent steps .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine.
Substitution: The ethyl chain can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the cinnamamide moiety would produce the corresponding amine .
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and biological activities.
Cinnamamide derivatives: Compounds with the cinnamamide moiety also show comparable pharmacological properties.
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is unique due to the combination of the triazole ring and cinnamamide moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(7-6-12-4-2-1-3-5-12)14-10-11-17-15-8-9-16-17/h1-9H,10-11H2,(H,14,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGNPKMTNHAPG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614148.png)
![8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2614149.png)
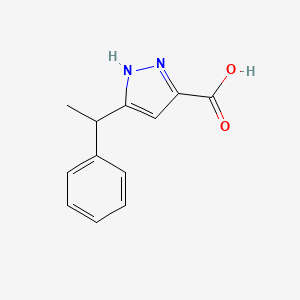
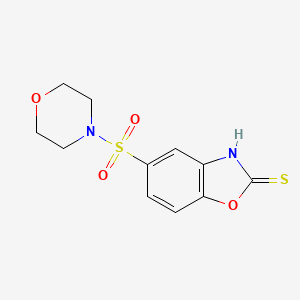
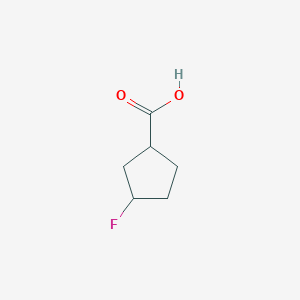
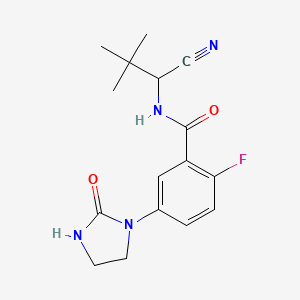
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2614161.png)
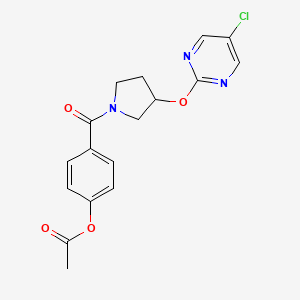
![2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)
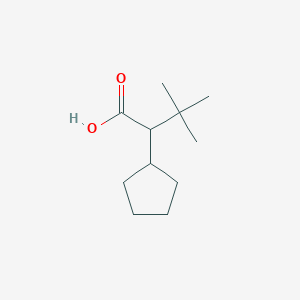
![N-[(3R,4R)-4-(Hydroxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2614167.png)
![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)
